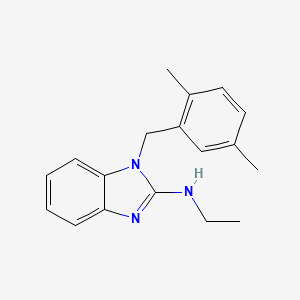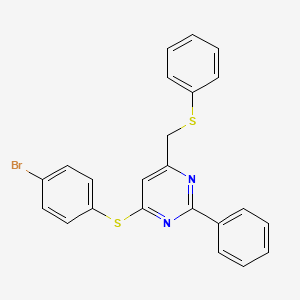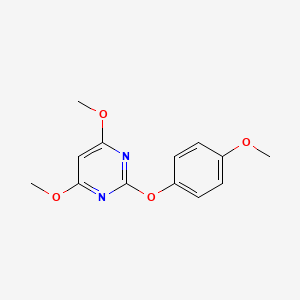![molecular formula C7H3Br2N3O3 B3038601 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 869371-07-3](/img/structure/B3038601.png)
3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
“3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds have been used in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy .
Synthesis Analysis
The synthesis of “3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” and its derivatives involves targeting FGFRs, which is an attractive strategy for cancer therapy . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of “3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a derivative of 1H-pyrrolo[2,3-b]pyridine . The exact structure can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” and its derivatives are primarily related to their potent activities against FGFR1, 2, and 3 . These compounds have shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .Scientific Research Applications
- 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been evaluated as a potent FGFR inhibitor. Compound 4h, derived from this structure, exhibits significant inhibitory activity against FGFR1, FGFR2, and FGFR3. It effectively suppresses breast cancer cell proliferation and induces apoptosis .
FGFR Inhibition for Cancer Therapy
Mechanism of Action
Target of Action
The primary target of 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Biochemical Pathways
The activated FGFR initiates signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The key downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .
Result of Action
In vitro studies have shown that 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by factors such as the presence of growth factors, the expression levels of FGFRs, and the specific cellular environment in different types of tumors.
Future Directions
The future directions for “3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” and its derivatives involve further development and optimization of these compounds for cancer therapy . The compound 4h, in particular, has shown potent FGFR inhibitory activity and has been identified as an appealing lead compound for subsequent optimization .
properties
IUPAC Name |
3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O3/c8-7(9)4-1-3(12(14)15)2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMZLVMIFNNAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dimethoxy-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-1-yl N-(4-methylphenyl)carbamate](/img/structure/B3038519.png)


![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)
![3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B3038528.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-(2-methoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B3038529.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)

![1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B3038537.png)


